molecular formula C21H15N3O4S B349175 6-Methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886174-55-6

6-Methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B349175
CAS No.: 886174-55-6
M. Wt: 405.4g/mol
InChI Key: NFWAHJFNBAMQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C21H15N3O4S and its molecular weight is 405.4g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of 1,3,4-thiadiazole , which has been found to exhibit cytotoxic activity . .

Mode of Action

It is known that 1,3,4-thiadiazole derivatives can interact with biological targets and induce changes that lead to cytotoxic activity .

Biochemical Pathways

Given the cytotoxic properties of 1,3,4-thiadiazole derivatives

Pharmacokinetics

The compound’s molecular structure suggests that it may have good bioavailability due to its lipophilic nature

Result of Action

Given the cytotoxic properties of 1,3,4-thiadiazole derivatives , it is likely that this compound could induce cell death in cancer cells

Properties

IUPAC Name

6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4S/c1-11-22-23-21(29-11)24-17(12-6-4-3-5-7-12)16-18(25)14-9-8-13(27-2)10-15(14)28-19(16)20(24)26/h3-10,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWAHJFNBAMQLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=CC(=C4)OC)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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